molecular formula C25H22ClF2N5O3 B10823818 Zunsemetinib CAS No. 1640282-42-3

Zunsemetinib

Cat. No.: B10823818
CAS No.: 1640282-42-3
M. Wt: 513.9 g/mol
InChI Key: FQPQMJULRZINPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zunsemetinib involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to ensure high yield and purity.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups through substitution reactions. Common reagents used in these steps include halogenating agents, reducing agents, and protecting group reagents.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Zunsemetinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups in this compound can lead to the formation of ketones or aldehydes, while reduction of nitro groups can yield amines.

Scientific Research Applications

Zunsemetinib has a wide range of scientific research applications:

Mechanism of Action

Zunsemetinib exerts its effects by selectively inhibiting the MK2 pathway. This inhibition leads to the suppression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. The molecular targets of this compound include MK2, a key enzyme in the p38 MAPK signaling pathway, which is involved in the regulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    SB203580: Another p38 MAPK inhibitor, but less selective for MK2.

    VX-702: A p38 MAPK inhibitor with broader kinase inhibition profile.

    BIRB 796: A highly potent p38 MAPK inhibitor, but with different selectivity compared to zunsemetinib.

Uniqueness of this compound

This compound is unique due to its high selectivity for MK2, which allows for targeted inhibition of specific inflammatory pathways without affecting other kinases. This selectivity reduces the potential for off-target effects and enhances its therapeutic profile .

Properties

CAS No.

1640282-42-3

Molecular Formula

C25H22ClF2N5O3

Molecular Weight

513.9 g/mol

IUPAC Name

3-chloro-4-[(3,5-difluoropyridin-2-yl)methoxy]-1-[2-[2-(2-hydroxypropan-2-yl)pyrimidin-4-yl]-5-methylpyridin-4-yl]-6-methylpyridin-2-one

InChI

InChI=1S/C25H22ClF2N5O3/c1-13-10-30-18(17-5-6-29-24(32-17)25(3,4)35)9-20(13)33-14(2)7-21(22(26)23(33)34)36-12-19-16(28)8-15(27)11-31-19/h5-11,35H,12H2,1-4H3

InChI Key

FQPQMJULRZINPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC(=NC=C2C)C3=NC(=NC=C3)C(C)(C)O)Cl)OCC4=C(C=C(C=N4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.